N-(2-methylcinnamoyl)-4-carbamoylaniline
Description
N-(2-methylcinnamoyl)-4-carbamoylaniline is an aromatic amide derivative featuring a 2-methylcinnamoyl group linked to a 4-carbamoylaniline moiety. However, direct pharmacological or synthetic data for this compound are absent in the provided evidence, necessitating comparisons with structurally related molecules from the literature.
Properties
Molecular Formula |
C17H16N2O2 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
4-[3-(2-methylphenyl)prop-2-enoylamino]benzamide |
InChI |
InChI=1S/C17H16N2O2/c1-12-4-2-3-5-13(12)8-11-16(20)19-15-9-6-14(7-10-15)17(18)21/h2-11H,1H3,(H2,18,21)(H,19,20) |
InChI Key |
CVKGKFYTFBTNMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis draws parallels between N-(2-methylcinnamoyl)-4-carbamoylaniline and compounds with shared functional groups or synthetic pathways, as detailed in the provided evidence.
Functional Group and Structural Analogues
a. Sulfonamide Derivatives () Compounds such as N-Carbamimidoyl-4-(2,2-cyanovinylamino)benzenesulfonamide (2) and its analogues share the aniline backbone but differ in substituents. Key contrasts include:
- Functional Groups: The target compound’s carbamoyl (-CONH₂) and cinnamoyl (phenylpropenoyl) groups contrast with the sulfonamide (-SO₂NH₂) and cyanovinyl (-CH=CHCN) groups in compound 2. These differences influence solubility and reactivity; sulfonamides are typically more polar, while cinnamoyl groups enhance lipophilicity .
- Synthesis: Compound 2 was synthesized via condensation of sulfaguanidine with acrylonitrile under reflux.
b. Nicotinamide-Thiazolidinone Hybrids () NAT-1 and NAT-2 are nicotinamide derivatives with thiazolidinone rings. While these lack the cinnamoyl group, their amide bonds and aromatic systems suggest comparable hydrogen-bonding capacity. The thiazolidinone ring in NAT-1/NAT-2 may confer greater conformational rigidity compared to the flexible cinnamoyl chain in the target compound .
c. Cyanoacetamide Derivatives () 2-Cyano-N-[(methylamino)carbonyl]acetamide shares a carbamoyl group but replaces the cinnamoyl moiety with a cyanoacetamide structure. Notably, both compounds lack comprehensive toxicological profiles, highlighting a shared research gap .
Physicochemical and Drug-Likeness Properties
a.
b. Computational Analysis ()
N-(chloromethyl)-4-methanesulfonylaniline was profiled using quantum chemistry and QSPR modeling. Similar approaches could predict the target compound’s electronic properties (e.g., dipole moment, HOMO-LUMO gaps) and solubility. The methanesulfonyl group in is electron-withdrawing, whereas the carbamoyl group in the target compound is electron-donating, altering resonance effects and acidity .
Substituent Effects on Bioactivity
a. Aniline Derivatives ()
N-[(4-ethylphenyl)methyl]-2-methylaniline and related analogues highlight how alkyl substituents (e.g., ethyl, methyl) modulate lipophilicity and steric effects. The target compound’s 2-methylcinnamoyl group may enhance membrane permeability compared to bulkier tert-butyl groups in NAT-2 (), though this requires experimental validation .
Comparative Data Table
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